1-(Azetidin-3-YL)pyrrolidin-2-one hydrochloride

Overview

Description

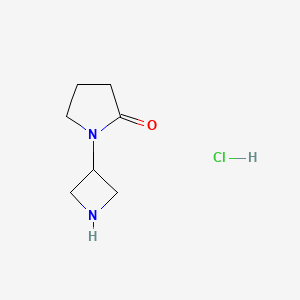

1-(Azetidin-3-YL)pyrrolidin-2-one hydrochloride is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an azetidine ring fused to a pyrrolidinone moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

The synthesis of 1-(Azetidin-3-YL)pyrrolidin-2-one hydrochloride typically involves several steps. One common method includes the carbonylation of acyclic diaminocarbenes, leading to diaminoketenes, which then undergo a retro-Wolff rearrangement to form (amido)(amino)carbenes. These intermediates subsequently undergo intramolecular C–H insertion to yield the final product . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of specific catalysts.

Chemical Reactions Analysis

1-(Azetidin-3-YL)pyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Azetidin-3-YL)pyrrolidin-2-one hydrochloride has a wide range of applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Researchers use it to investigate biological pathways and interactions at the molecular level.

Medicine: It has potential therapeutic applications, including drug development and studying disease mechanisms.

Industry: The compound is used in the production of various chemicals and materials, contributing to advancements in industrial processes

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-YL)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(Azetidin-3-YL)pyrrolidin-2-one hydrochloride can be compared with other similar compounds, such as spiro-azetidin-2-one and pyrrolidine derivatives. These compounds share structural similarities but differ in their chemical properties and applications. For example, spiro-azetidin-2-one derivatives are known for their use in synthesizing β-lactam antibiotics, while pyrrolidine derivatives are versatile scaffolds in drug discovery .

Conclusion

This compound is a compound of significant scientific interest due to its unique structure and wide range of applications. Its synthesis, chemical reactions, and mechanism of action make it a valuable tool in various fields of research, from chemistry and biology to medicine and industry. Comparing it with similar compounds highlights its unique properties and potential for future research and development.

Biological Activity

1-(Azetidin-3-yl)pyrrolidin-2-one hydrochloride is a compound of significant interest due to its unique structural features and promising biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO, with a molar mass of approximately 176.64 g/mol. The compound features both an azetidine ring and a pyrrolidinone moiety, which are critical to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit various pharmacological effects. Notably, this compound has been associated with:

- CNS Activity : Similar compounds have shown central nervous system (CNS) activity, suggesting potential applications in neuropharmacology.

- Antimicrobial Properties : Structural analogs have demonstrated effectiveness against a range of microbial pathogens.

- Receptor Modulation : Some derivatives act as partial agonists at specific receptors, indicating potential roles in modulating physiological responses.

The biological activity of this compound can be attributed to its interactions with various biological targets. Interaction studies are crucial for understanding its pharmacodynamics, which include:

- Binding Affinity : Investigations into the binding affinity of the compound to various receptors can elucidate its mechanism of action.

- Cell Cycle Effects : Similar compounds have been shown to influence cell cycle progression and apoptosis in cancer cell lines.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(Pyrrolidin-2-YL)azetidine | Pyrrolidine ring | CNS activity |

| 4-(3-Aminoazetidin-1-YL)pyrimidin-2-amines | Azetidine with pyrimidine | Partial H3 receptor agonist |

| 1-(Azetidin-3-YL)propanamide | Azetidine with amide functionality | Antimicrobial properties |

This table highlights the unique combination of azetidine and pyrrolidinone rings in this compound, which may confer distinct biological activities not observed in other derivatives.

Case Studies and Research Findings

Recent studies have provided insights into the pharmacological potential of this compound:

- CNS Activity Evaluation : A study assessed the effects of structurally related compounds on neurotransmitter systems, indicating that modifications in the azetidine ring significantly influenced CNS activity.

- Antimicrobial Testing : In vitro assays demonstrated that derivatives of this compound exhibited potent antimicrobial activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.25 to 1 µg/mL.

- Receptor Binding Studies : Research involving receptor binding assays revealed that certain derivatives act as partial agonists at histamine H3 receptors, suggesting potential applications in treating disorders related to histamine dysregulation.

Properties

IUPAC Name |

1-(azetidin-3-yl)pyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O.ClH/c10-7-2-1-3-9(7)6-4-8-5-6;/h6,8H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXUZWPGIDAFTPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2CNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1403766-91-5 | |

| Record name | 2-Pyrrolidinone, 1-(3-azetidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1403766-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Azetidin-3-yl)pyrrolidin-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.